molecular formula C20H16N2O4S B2491356 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 1321906-26-6

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2491356
CAS No.: 1321906-26-6
M. Wt: 380.42
InChI Key: YZABIRKDTFXYCO-BQYQJAHWSA-N
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Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is structurally related to a class of compounds that have been synthesized for various biological activities. For instance, pyranyl-substituted cinnamates have been explored for their antifungal and plant growth inhibitory activities. Among these, compounds with similar structures have shown potent antifungal activity against Rhizoctonia solani and Sclerotium dellfinii, as well as significant plant growth inhibitory activity toward Brassica rapa (Zhu, Majikina, & Tawata, 2001). This suggests potential agricultural applications of similar compounds in controlling plant pathogens and regulating plant growth.

Synthesis and Characterization

The synthesis and characterization of various heterocyclic compounds, including pyrazolopyrimidine and thiazolopyrimidine derivatives starting from related key intermediates, have been reported. These compounds have been evaluated for their antimicrobial activities, indicating the versatility of the pyran and pyrimidine moieties in medicinal chemistry. For example, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized and tested as antimicrobial agents, showcasing the broad spectrum of biological activity associated with these structures (Hawas, Al-Omar, Amr, & Hammam, 2012).

Coordination Chemistry and Luminescence

In coordination chemistry, derivatives of pyrazolyl and pyrimidinyl ligands have been used to synthesize complexes with interesting properties. Such compounds, including those related to the this compound, have been applied in creating luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions. These applications underscore the potential of pyran and pyrimidine derivatives in the development of advanced materials and sensors (Halcrow, 2005).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of many pyrimidine derivatives . Additionally, studies could be conducted to optimize its synthesis and explore its reactivity with various reagents.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-14-9-10-21-20(22-14)27-13-16-11-17(23)18(12-25-16)26-19(24)8-7-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABIRKDTFXYCO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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